Bis(vinylsulfonyl)ethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

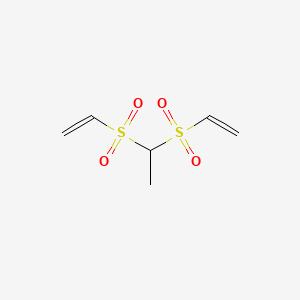

Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(ethenylsulfonyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h4-6H,1-2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTVNHVAISUTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(S(=O)(=O)C=C)S(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594294 | |

| Record name | [1-(Ethenesulfonyl)ethanesulfonyl]ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39690-70-5 | |

| Record name | [1-(Ethenesulfonyl)ethanesulfonyl]ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(vinylsulfonyl)ethane

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of bis(vinylsulfonyl)ethane, a versatile bifunctional crosslinking agent. We will delve into the practical aspects of its synthesis, purification, and detailed characterization, underpinned by the scientific principles that govern its reactivity and application. Our focus is on providing not just protocols, but the causal insights behind experimental choices to ensure reproducible and reliable outcomes.

Introduction: The Versatility of a Bifunctional Reagent

This compound (BVSE) is a homobifunctional crosslinking agent of significant interest in chemical biology, materials science, and pharmaceutical development. Its structure, characterized by two vinyl sulfone moieties connected by an ethane linker, makes it an exceptionally reactive Michael acceptor.[1] The electron-withdrawing nature of the sulfonyl groups renders the vinyl groups highly susceptible to nucleophilic attack by moieties such as thiols (cysteine residues) and amines (lysine residues, N-termini) found on biomolecules.[1]

This reactivity, which proceeds efficiently under mild, often physiological, conditions, allows for the formation of stable, covalent thioether or amine linkages.[1][2] It is this capacity to "bridge" molecules that makes BVSE invaluable for applications ranging from the stabilization of hydrogels for drug delivery to the construction of complex antibody-drug conjugates (ADCs).[3][4][5] Understanding the synthesis and precise characterization of this reagent is paramount to harnessing its full potential in these advanced applications.

Synthesis of this compound

The most common and efficient route to synthesizing this compound involves the dehydration of its precursor, 1,2-bis(2-hydroxyethyl)sulfonylethane. This acid-catalyzed elimination reaction is a cornerstone of its production, requiring careful control of conditions to maximize yield and prevent unwanted polymerization of the reactive vinyl product.

Underlying Mechanism: Acid-Catalyzed Dehydration

The synthesis hinges on a classic E1 or E2 elimination mechanism. In the presence of a strong acid, the hydroxyl groups of the precursor are protonated, transforming them into good leaving groups (water). A subsequent deprotonation of an adjacent carbon atom by a base (such as the conjugate base of the acid or the solvent) leads to the formation of the double bond, yielding the vinyl sulfone.

The choice of a strong, non-nucleophilic acid and an appropriate dehydrating agent is critical to drive the equilibrium towards the product and avoid side reactions. Furthermore, the vinyl sulfone product is susceptible to polymerization, necessitating the inclusion of a polymerization inhibitor during the reaction and subsequent workup.

Detailed Synthesis Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Reagents:

-

1,2-Bis(2-hydroxyethyl)sulfonylethane (Precursor)

-

Concentrated Sulfuric Acid (Dehydrating agent/Catalyst)

-

Hydroquinone (Polymerization inhibitor)

-

Dichloromethane (Solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (Drying agent)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and standard glassware.

Step-by-Step Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,2-bis(2-hydroxyethyl)sulfonylethane in dichloromethane.

-

Inhibitor Addition: Add a catalytic amount of hydroquinone to the solution to prevent premature polymerization of the product.

-

Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise from the dropping funnel with vigorous stirring. The temperature should be carefully monitored and maintained below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench it by carefully adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7). This step neutralizes the excess sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Synthesis Pathway Diagram

The following diagram illustrates the key transformation in the synthesis of this compound.

Caption: Acid-catalyzed dehydration of the diol precursor.

Purification and Isolation

The crude product obtained from the synthesis typically requires purification to remove unreacted starting material, inhibitor, and any side products. Recrystallization is the most common method for obtaining high-purity this compound, which often presents as an off-white crystalline solid.[1]

Step-by-Step Purification Protocol (Recrystallization):

-

Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water or isopropanol is often effective. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. Store the final product in a cool, dark, and dry place.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is a critical self-validating step. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is highly informative. It should display a characteristic ABC pattern for the vinyl protons (CH=CH₂) typically in the range of 6.0-7.0 ppm. The two methylene groups of the ethane bridge (-CH₂-CH₂-) will appear as a singlet or a complex multiplet, depending on the solvent and resolution, typically in the range of 3.0-3.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the vinyl carbons (typically 125-140 ppm) and the ethane bridge carbons (typically 45-55 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[6][7] Strong, characteristic absorption bands are expected for the sulfonyl group (S=O) stretches, typically appearing around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). The C=C vinyl stretch will be observed around 1620-1640 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₆H₁₀O₄S₂), the expected molecular weight is approximately 210.27 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum may also show characteristic fragmentation patterns.[8]

Summary of Characterization Data

| Technique | Feature | Expected Value / Observation |

| Appearance | Physical State | Off-white or colorless crystalline solid[1] |

| Molecular Weight | C₆H₁₀O₄S₂ | 210.27 g/mol [1] |

| ¹H NMR | Vinyl Protons (CH=CH₂) | ~6.0 - 7.0 ppm (complex multiplet) |

| Ethane Protons (-CH₂CH₂-) | ~3.0 - 3.5 ppm (singlet/multiplet) | |

| IR Spectroscopy | S=O stretch (asymmetric) | ~1300 - 1350 cm⁻¹ (strong) |

| S=O stretch (symmetric) | ~1120 - 1160 cm⁻¹ (strong) | |

| C=C stretch | ~1620 - 1640 cm⁻¹ (medium) | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z ≈ 210 |

Characterization Workflow

Caption: Systematic workflow for product characterization.

Mechanism of Action and Key Applications

The utility of this compound stems from its role as a Michael acceptor. The two vinyl groups can react with a wide range of nucleophiles, enabling its use as a potent crosslinking agent.

Michael Addition Reactivity

The core reaction is a Michael-type addition where a nucleophile (Nu⁻), such as a deprotonated thiol from a cysteine residue, attacks one of the β-carbons of the vinyl group. This reaction is highly efficient and forms a stable covalent bond. Since the molecule has two such reactive sites, it can bridge two different nucleophilic molecules or two sites on the same macromolecule. The reaction is often pH-dependent, with mildly alkaline conditions (pH 8-9) favoring the deprotonation of thiols and thus accelerating the reaction.[1]

Caption: Michael addition of a thiol to this compound.

Applications in Drug Development and Research

-

Hydrogel Formation: BVSE is used to crosslink polymers like gelatin, chitosan, and hyaluronic acid to form stable hydrogels.[2][3] These hydrogels are valuable for tissue engineering scaffolds and as matrices for controlled drug release.[3]

-

Antibody-Drug Conjugates (ADCs): In the field of oncology, vinyl sulfones are used as linkers to conjugate cytotoxic drugs to antibodies. Bis(vinylsulfonyl)piperazines, a related class, have been shown to be effective for re-bridging disulfide bonds in antibodies to create highly homogeneous ADCs.[4]

-

Bioconjugation: The ability to selectively react with cysteine and lysine residues makes BVSE a useful tool for protein-protein conjugation, protein labeling, and immobilizing proteins onto surfaces for biosensor development.[3]

-

Material Science: It is used as a hardener and to improve the adhesion and durability of coatings and films.[1]

Safety and Handling

This compound and its related compounds must be handled with care due to their reactivity and potential hazards.

-

Hazards: It is classified as causing skin irritation and serious eye damage.[9] Depending on the specific compound and concentration, it may also be toxic if swallowed and may cause allergic skin reactions.[9]

-

Handling: Always handle in a fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases and nucleophiles. The addition of a polymerization inhibitor is recommended for long-term storage.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential environmental toxicity, it should not be released into drains or the environment.[9]

References

-

Xia, X. (2020). Preparation method of bis (vinylsulphonyl) methane. SciSpace. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Bis(1,2,3-triazolyl)alkanes in Superbasic and Solvent-Free Conditions. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(vinylsulfonyl)methane. PubChem. Retrieved from [Link]

-

Penrice, G. et al. (n.d.). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. ScienceOpen. Retrieved from [Link]

-

Brown, W. P. (n.d.). mass spectrum of ethene C2H4 CH2=CH2. Doc Brown's Chemistry. Retrieved from [Link]

-

PubChemLite. Bis(vinylsulfonyl)methane (C5H8O4S2). PubChemLite. Retrieved from [Link]

-

ChemGulf. (2025). What are the applications of bis(isooctyl)amine in the pharmaceutical industry?. ChemGulf. Retrieved from [Link]

-

De Lucchi, O. et al. (n.d.). 1,2-Bis(phenylsulfonyl)ethylene. ResearchGate. Retrieved from [Link]

-

LookChem. CAS No.3278-22-6,Bis(vinylsulfonyl)methane Suppliers. LookChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1E,1′E)-[Ethane-1,2-diylbis(azanylylidene)]bis(methanylylidene)}bis(4-iodophenol). PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Bis(ethylsulphonyl)ethane. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-1,2-Bis(phenylsulfonyl)ethylene. PubChem. Retrieved from [Link]

-

Angene Chemical. Ethene, 1,1'-[methylenebis(sulfonyl)]bis-(CAS# 3278-22-6 ). Angene Chemical. Retrieved from [Link]

-

Djabourov, M. et al. (n.d.). Gelatin hydrogels cross-linked with bis(vinylsulfonyl)methane (BVSM): 1. The chemical networks. PubMed. Retrieved from [Link]

-

Chen, H. et al. (2020). Bis(vinylsulfonyl)piperazines as efficient linkers for highly homogeneous antibody-drug conjugates. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Vibrational Spectroscopic Study of [1,2-bis(4-pyridyl)ethane]metal(II) Tetracyanonickelate(II). 2 m-Xylene Clathrates. ResearchGate. Retrieved from [Link]

-

mzCloud. 1 Ethylsulfonyl methyl sulfonyl ethane. mzCloud. Retrieved from [Link]

- Google Patents. (n.d.). Method of purifying bishydroxyalkyl terephthalate. Google Patents.

-

National Institute of Standards and Technology. (n.d.). Ethane. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2026). Gelatin Hydrogels Cross-Linked with Bis(vinylsulfonyl)methane (BVSM): 1. The Chemical Networks. ResearchGate. Retrieved from [Link]

-

Rubber Sheet Roll. Chemical Resistance Chart A-B. Rubber Sheet Roll. Retrieved from [Link]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. This compound | 39690-70-5 | Benchchem [benchchem.com]

- 2. Gelatin hydrogels cross-linked with bis(vinylsulfonyl)methane (BVSM): 1. The chemical networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bis(vinylsulfonyl)methane (3278-22-6) for sale [vulcanchem.com]

- 4. Bis(vinylsulfonyl)piperazines as efficient linkers for highly homogeneous antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. mass spectrum of ethene C2H4 CH2=CH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Bis(vinylsulfonyl)methane | C5H8O4S2 | CID 76764 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Bis(vinylsulfonyl)ethane (BVS) Chemical Properties & Reactivity

Executive Summary

Bis(vinylsulfonyl)ethane (BVS) represents a class of homobifunctional crosslinking reagents distinguished by their irreversible covalent stability . While maleimide chemistries have long dominated thiol-conjugation, they suffer from reversibility via retro-Michael addition, leading to "payload dumping" in antibody-drug conjugates (ADCs). BVS overcomes this by forming a stable thioether linkage that is resistant to hydrolysis and exchange reactions in plasma. This guide details the physicochemical profile, reaction mechanisms, and validated protocols for deploying BVS in high-fidelity protein conjugation.

Part 1: Molecular Architecture & Physicochemical Profile

BVS consists of two electron-deficient vinyl sulfone groups separated by a short ethyl spacer. This structure creates a rigid, non-cleavable bridge ideal for fixing protein interactions or attaching small molecule drugs to cysteine residues.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | 1,2-Bis(ethenylsulfonyl)ethane |

| Common Abbreviation | BVS / BVS-E |

| CAS Number | 39690-70-5 |

| Molecular Formula | |

| Molecular Weight | 210.27 g/mol |

| Reactive Group | Vinyl Sulfone ( |

| Spacer Length | ~9.0 Å (approximate) |

| Solubility | Low in water; Soluble in DMSO, DMF |

| Storage | Desiccated, -20°C (Hydrolysis resistant, but moisture sensitive) |

Expert Insight: Unlike N-hydroxysuccinimide (NHS) esters which hydrolyze rapidly in moisture, the vinyl sulfone moiety is remarkably stable in aqueous buffers. However, stock solutions should always be prepared in anhydrous DMSO or DMF to prevent precipitation due to the molecule's hydrophobicity.

Part 2: Mechanistic Reactivity

The core reactivity of BVS is driven by the Michael Addition mechanism. The sulfone group (

The Reaction Pathway

-

Nucleophilic Attack: A thiolate anion (

) attacks the -

Intermediate Formation: A transient carbanion is formed, stabilized by the sulfone.

-

Protonation: The carbanion rapidly abstracts a proton from the solvent, fixing the bond.

Selectivity & pH Dependence[1][2]

-

pH 7.0 – 8.0 (Cysteine Selective): At neutral pH, BVS is highly selective for sulfhydryl groups (Cysteine). The reaction rate is slower than maleimides but yields a more stable product.[1]

-

pH > 9.0 (Amine Reactivity): At elevated pH, deprotonated amines (Lysine, N-terminus) and imidazole groups (Histidine) become nucleophilic enough to react, losing specificity.

Figure 1: Mechanism of vinyl sulfone conjugation. The reaction proceeds via a 1,4-addition (Michael addition) to form a stable alkyl-thioether linkage.

Part 3: Comparative Analysis (BVS vs. Maleimide)

This is the critical decision matrix for drug development scientists. While maleimides are kinetically faster, BVS offers superior long-term stability.

Table 2: Crosslinker Performance Matrix

| Feature | This compound (BVS) | Maleimide | Haloacetyl (Iodoacetamide) |

| Reaction Kinetics | Slow (Hours) | Fast (Minutes) | Slow (Hours) |

| Selectivity (pH 7.5) | High (Thiol) | High (Thiol) | Moderate (Cross-reacts w/ His) |

| Bond Stability | Excellent (Irreversible) | Poor (Retro-Michael / Hydrolysis) | Good (Stable Thioether) |

| Water Solubility | Low (Requires co-solvent) | Moderate | Moderate |

| Plasma Stability | High (Ideal for ADCs) | Variable (Requires ring hydrolysis) | High |

Critical Failure Mode in Maleimides: Maleimide-thiol conjugates can undergo a retro-Michael reaction in plasma, transferring the drug payload to serum albumin. BVS conjugates are immune to this pathway, making them superior for in vivo applications requiring long circulation times [1].

Part 4: Experimental Protocol: Protein Crosslinking

Objective: Crosslink a target protein (Protein A) via surface cysteines using BVS.

Reagents Preparation

-

Conjugation Buffer: PBS (100mM Phosphate, 150mM NaCl), pH 7.5. Note: Avoid amine-containing buffers (Tris, Glycine) if working at pH > 8.0.

-

BVS Stock: 50 mM in dry DMSO. Prepare immediately before use.

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Advantage: TCEP does not contain thiols and does not need to be removed before adding BVS.[2]

Step-by-Step Workflow

-

Reduction (Optional but Recommended):

-

If cysteines are oxidized (disulfides), incubate protein with 2-5 mM TCEP for 30 minutes at room temperature.

-

Expert Tip: Unlike maleimides, BVS is compatible with TCEP. You do not need to desalt post-reduction.

-

-

Conjugation Reaction:

-

Dilute the protein to 1–5 mg/mL in Conjugation Buffer.

-

Add BVS Stock to the protein solution.

-

Molar Ratio: Use a 10-20 fold molar excess of BVS over the target thiol groups.

-

Solvent Note: Ensure final DMSO concentration is < 10% to prevent protein denaturation.

-

-

Incubation:

-

Incubate at Room Temperature for 2–4 hours or 4°C overnight .

-

Why so long? Vinyl sulfones are "harder" electrophiles than maleimides and require longer reaction times to reach completion.

-

-

Quenching:

-

Add excess Cysteine or DTT (50 mM final) to quench unreacted vinyl sulfones. Incubate for 30 minutes.

-

-

Purification:

-

Remove excess reagent via Zeba Spin Desalting Columns or dialysis against the storage buffer.

-

Figure 2: Optimized workflow for BVS-mediated protein conjugation. Note the compatibility with TCEP, simplifying the reduction step compared to maleimide protocols.

Part 5: Applications in Drug Discovery

Antibody-Drug Conjugates (ADCs)

BVS linkers are increasingly utilized in "next-generation" ADCs. The stability of the vinyl sulfone adduct prevents the premature release of cytotoxic payloads in circulation, effectively widening the therapeutic window.

Hydrogel Formation

BVS is used to crosslink thiol-modified polymers (e.g., thiolated hyaluronic acid or PEG-SH). The reaction allows for "gel-in-situ" therapies where liquid precursors are injected and crosslink within the tissue environment at physiological pH [2].

Proteomic Profiling (ABPP)

Vinyl sulfone probes are used in Activity-Based Protein Profiling (ABPP) to target cysteine proteases (e.g., Cathepsins, Deubiquitinases). The probe covalently binds the active site cysteine, allowing for the identification of enzyme activity levels in complex proteomes [3].

References

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. Link

-

Rizzi, S. C., & Hubbell, J. A. (2005). "Recombinant protein-co-PEG networks as cell-adhesive and proteolytically degradable hydrogel matrixes." Biomacromolecules, 6(3), 1226-1238. Link

-

Bogyo, M., et al. (2000). "Covalent modification of the active site threonine of proteasomal beta subunits and the Escherichia coli homolog HslV by a new class of inhibitors." Proceedings of the National Academy of Sciences, 94(13), 6629-6634. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. (Standard Reference for Protocols). Link

Sources

"mechanism of Michael addition for bis(vinylsulfonyl)ethane"

Executive Summary

Bis(vinylsulfonyl)ethane (BVS), specifically 1,2-bis(vinylsulfonyl)ethane , represents a class of homobifunctional crosslinkers that has gained prominence in bioconjugation, hydrogel synthesis, and protein structural analysis. Unlike its more volatile and toxic analogue divinyl sulfone (DVS), BVS offers a distinct reactivity profile characterized by high selectivity for sulfhydryl groups (thiols) at physiological pH, hydrolytic stability, and a defined ethylene spacer arm.

This guide provides a rigorous mechanistic analysis of the Michael addition reaction governing BVS activity. It details the kinetic factors distinguishing thiol-Michael from aza-Michael additions and provides self-validating experimental protocols for researchers developing antibody-drug conjugates (ADCs) or tissue engineering scaffolds.

Molecular Architecture & Reactivity Profile

Structural Definition

It is critical to distinguish BVS from Divinyl Sulfone (DVS). While both contain vinyl sulfone moieties, their physicochemical properties differ due to the linker.

-

Divinyl Sulfone (DVS):

— Highly reactive, volatile, significant toxicity. -

1,2-Bis(vinylsulfonyl)ethane (BVS):

— Crystalline solid, lower vapor pressure, defined spacer length (~9 Å).

Electrophilicity

The vinyl sulfone group is a soft electrophile . The sulfone group (

| Parameter | Value / Characteristic | Implication |

| Electrophile Type | Soft (Michael Acceptor) | Prefers soft nucleophiles (Thiols > Amines). |

| Stability | High | Resistant to hydrolysis in aqueous buffers (pH 4–8). |

| Selectivity | pH-Dependent | Exclusive thiol reactivity at pH 7.0; Amine reactivity at pH > 9.0. |

Mechanistic Deep Dive: The Michael Addition

The reaction between BVS and a nucleophile (e.g., a cysteine residue on a protein) follows a classic 1,4-conjugate addition pathway.

Step-by-Step Mechanism

-

Nucleophilic Activation: The nucleophile (Nu-H) must be deprotonated or have a free lone pair. For thiols (R-SH), the thiolate anion (R-S⁻) is the active species.

-

Conjugate Attack: The HOMO of the nucleophile attacks the LUMO of the vinyl sulfone at the

-carbon. -

Enolate/Carbanion Formation: The

-electrons shift to form a carbanion at the -

Protonation: The

-carbanion abstracts a proton from the solvent or the conjugate acid of the nucleophile to yield the stable thioether sulfone product.

Visualization of the Pathway

Figure 1: Mechanistic pathway of nucleophilic attack on a vinyl sulfone moiety. The rate-determining step is typically the initial attack of the thiolate anion.

Kinetics & Selectivity: Thiol vs. Amine[2]

Understanding the kinetic window is crucial for experimental design.

The pKa Effect

-

Thiols (Cysteine): Typical pKa ~8.3. At pH 7.0–7.5, a sufficient fraction exists as thiolate (R-S⁻) to drive rapid reaction.

-

Amines (Lysine): Typical pKa ~10.5. At pH 7.0, they are protonated (

) and non-nucleophilic. Significant reaction requires pH > 9.0.

Comparative Reaction Rates

Research indicates that vinyl sulfones react with thiols 1000-fold faster than with amines at physiological pH [1]. This allows for "cysteine-stapling" without blocking lysine residues, preserving protein solubility and charge.

| Nucleophile | pH 7.0 | pH 8.0 | pH 9.0 |

| Cysteine (-SH) | Fast | Very Fast | Fast (Risk of oxidation) |

| Lysine (-NH2) | Negligible | Slow | Moderate |

| Histidine (Im) | Negligible | Slow | Slow |

Experimental Framework

Protocol A: Kinetic Validation of BVS Activity

Objective: Determine the active concentration of BVS and verify reactivity.

Reagents:

-

BVS Stock (100 mM in DMSO).

-

L-Cysteine or Glutathione (GSH) standard.

-

DTNB (Ellman’s Reagent).

-

Buffer: PBS, pH 7.4, 1 mM EDTA (to prevent metal-catalyzed oxidation).

Workflow:

-

Preparation: Prepare 100 µM GSH in Buffer.

-

Reaction: Add BVS to GSH solution at varying molar ratios (0.5:1, 1:1, 2:1).

-

Incubation: Incubate at 25°C for 30 minutes.

-

Quantification: Aliquot reaction mixture and add excess DTNB. Measure Absorbance at 412 nm.

-

Analysis: A decrease in A412 compared to the GSH-only control indicates successful consumption of free thiols by BVS.

Protocol B: Protein Crosslinking / Stapling

Objective: Crosslink a protein containing reduced disulfides.

Workflow Diagram:

Figure 2: Step-by-step workflow for protein crosslinking using BVS. Note: TCEP does not react with vinyl sulfones and may not require removal, whereas DTT must be removed.

Detailed Steps:

-

Reduction: Reduce protein disulfides using TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT as it does not contain thiols that compete for BVS.

-

Note: If DTT is used, it must be removed via Zeba spin columns or dialysis before adding BVS.

-

-

BVS Addition: Add BVS (dissolved in DMSO) to the reduced protein.

-

Ratio: Start with 10–20 molar excess over the target thiol count.

-

Solvent: Keep final DMSO concentration < 10% to avoid protein denaturation.

-

-

Incubation: Incubate for 1–2 hours at Room Temperature (RT) or 4°C overnight. pH should be maintained at 7.0–7.5.

-

Quenching: Stop the reaction by adding 50 mM L-Cysteine or Glutathione. Incubate for 15 mins.

-

Validation: Analyze via non-reducing SDS-PAGE. A shift in molecular weight (monomer to dimer/multimer) confirms crosslinking.

Applications in Drug Development[3]

Antibody-Drug Conjugates (ADCs)

BVS linkers are utilized to re-bridge interchain disulfides in antibodies (IgG). By reducing the four interchain disulfides and reacting with BVS, the antibody structure is stabilized ("stapled") while providing a defined conjugation site if the BVS backbone is modified with a payload [2].

Hydrogels for Tissue Engineering

BVS is reacted with multi-arm thiol-PEG or thiolated hyaluronic acid. The "bis" functionality acts as the bridge between polymer chains.

-

Advantage: The vinyl sulfone-thiol bond is stable in plasma, unlike the maleimide-thiol bond which can undergo retro-Michael addition or exchange with albumin thiols [3].

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conjugation Yield | pH too low (< 6.5) | Adjust buffer to pH 7.5 to increase thiolate concentration. |

| Precipitation | Hydrophobic linker / High DMSO | Reduce BVS excess; add solubility enhancers (Arginine); reduce DMSO %. |

| Non-Specific Binding | pH too high (> 8.5) | Lower pH to < 8.0 to prevent amine (Lysine) reactivity. |

| Hydrolysis | (Rare for VS) | Vinyl sulfones are stable. Check reagent purity via NMR. |

References

-

Morpurgo, M., et al. (1996). "Covalent modification of functional groups in proteins and peptides." Bioconjugate Chemistry, 7(5), 551-564.

-

Schumacher, F. F., et al. (2014). "Next Generation Maleimides: Stable and Selective Cysteine Conjugation." Organic & Biomolecular Chemistry, 12, 7261-7269.

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.

-

Thermo Fisher Scientific. "Crosslinking Reagent Technical Handbook."

-

Santos, et al. (2020). "Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications." European Journal of Medicinal Chemistry.

Sources

The Evolution of Divinyl Sulfone: From War Gas Analog to Proteomic Probe

Topic: Early Studies and Discovery of Divinyl Sulfone Compounds Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Divinyl sulfone (DVS) represents a quintessential example of chemical repurposing. Originally synthesized in the shadow of chemical warfare research due to its structural homology with mustard gas, DVS has evolved from a laboratory curiosity to a cornerstone of industrial textile chemistry and, ultimately, a critical tool in modern proteomics and covalent drug discovery. This guide traces the technical lineage of DVS, analyzing the mechanistic insights that transformed it from a vesicant hazard into a precision reagent for bioconjugation.

Part 1: The Chemical Genesis (1920s–1930s)

The "Mustard Gas" Context

The history of divinyl sulfone is inextricable from the study of vesicants (blistering agents) following World War I. Researchers sought to understand the structure-activity relationships of bis(2-chloroethyl) sulfide (Mustard Gas). The hypothesis was that the toxicity relied on the ability to alkylate biological nucleophiles.

The Cretcher & Pittenger Synthesis (1925)

The definitive early characterization of divinyl sulfone was reported by Leonard H. Cretcher and W. H. Pittenger in 1925 at the Mellon Institute of Industrial Research. Their objective was not to create a weapon, but to explore the chemistry of ethylene glycol derivatives.

Experimental Protocol (Reconstructed from 1925 Literature):

-

Starting Material: bis(2-hydroxyethyl) sulfone (also known as the glycol sulfone).

-

Dehydration Agent: Benzoyl chloride was initially used, but thermal dehydration proved more effective.

-

Conditions: The glycol sulfone was heated to 200–210°C.

-

Isolation: The distillate was collected and fractionated.

Key Observation: Cretcher noted that unlike the sulfide analog (divinyl sulfide), the sulfone was highly stable to oxidation but possessed intense physiological activity. It was described as a "powerful lachrymator" and vesicant, causing blisters that were slow to heal—a property that delayed its biological adoption for decades.

Synthesis Pathway Diagram

The following diagram illustrates the chemical evolution from the mustard gas precursor to divinyl sulfone.

Figure 1: Synthetic pathway from thioether precursors to Divinyl Sulfone, highlighting the critical oxidation and dehydration steps.

Part 2: The Industrial Phase (1940s–1960s)

Textile Hardening and Cross-linking

In the mid-20th century, the high reactivity of the vinyl groups toward hydroxyl (-OH) functionalities was exploited by the textile industry. DVS was found to be an excellent cross-linking agent for cellulose (cotton) and wool.

-

Mechanism: The electron-withdrawing sulfone group (

) polarizes the vinyl double bonds, making them highly susceptible to nucleophilic attack by the hydroxyl groups of cellulose under alkaline conditions. -

Outcome: "Hardening" of the fabric, improved crease resistance, and stability.

The "Remazol" Revolution (1949)

The most enduring legacy of this era was the development of Vinyl Sulfone Reactive Dyes . In 1949, Farbwerke Hoechst (Germany) patented the use of vinyl sulfone precursors (sulfatoethyl sulfones) which generate the reactive vinyl sulfone group in situ during the dyeing process.

Table 1: Comparison of DVS vs. Precursor Forms in Industry

| Feature | Divinyl Sulfone (DVS) | Sulfatoethyl Sulfone (Precursor) |

| State | Liquid, volatile, toxic | Solid salt, stable, non-volatile |

| Reactivity | Immediate (Michael Acceptor) | Latent (Requires alkali to activate) |

| Application | Direct cross-linking | Reactive Dyes (Remazol class) |

| By-product | None (Addition reaction) | Sulfate group elimination |

Part 3: The Biological Pivot (1949–1990s)

Ford-Moore and Amino Acid Reactivity (1949)

The transition from industrial chemical to biochemical probe is marked by the work of A. H. Ford-Moore (1949).[1][2] In his seminal paper Divinyl sulfone and allied compounds, Ford-Moore systematically analyzed the reaction of DVS with amino acids.

Key Findings:

-

Cysteine Selectivity: The thiol (-SH) group of cysteine reacts most rapidly with DVS, even at neutral pH.

-

Lysine/Histidine: The

-amino group of lysine and the imidazole ring of histidine react at higher pH (>9). -

Self-Validation: The reaction forms stable thioether bonds that withstand acid hydrolysis, allowing for amino acid analysis of the modified proteins.

Affinity Chromatography Activation

In the 1970s, identifying that DVS could cross-link agarose (a polysaccharide) without destroying its porous structure was a breakthrough.

-

Protocol: Agarose beads are treated with DVS at pH 11.

-

Result: One vinyl group reacts with the agarose matrix; the other remains free to couple with ligands (proteins, antibodies) containing nucleophiles.

-

Advantage: The sulfone linkage is far more stable than the cyanogen bromide (CNBr) linkages previously used.

Part 4: Modern Applications & Mechanism

The Michael Addition Mechanism

The core of DVS utility is the Michael Addition . The sulfone group acts as an electron sink, activating the

Step-by-Step Mechanism:

-

Nucleophile Activation: A base (or local protein environment) deprotonates the nucleophile (e.g., Cysteine-SH

Cysteine-S⁻). -

Attack: The thiolate attacks the terminal carbon of the vinyl group.

-

Stabilization: The negative charge is transiently stabilized by the sulfone before protonation.

-

Irreversibility: Unlike some inhibitors, the sulfone adduct is covalently stable and does not readily reverse.

Pathway Diagram: Cysteine Modification

Figure 2: The Michael addition mechanism showing the covalent modification of a cysteine residue by divinyl sulfone.

Proteomics and Mass Spectrometry

In modern proteomics, DVS is used to enhance the fragmentation of peptides.

-

Protocol: Peptides are reacted with DVS at pH 8–9.[3]

-

Effect: DVS modifies the N-terminus and Lysine side chains.[3]

-

Outcome: This modification promotes the formation of the a(1) ion during Collision-Induced Dissociation (CID), significantly improving the confidence of de novo peptide sequencing.

References

-

Cretcher, L. H., & Pittenger, W. H. (1925). The Synthesis of Divinyl Sulfone. Journal of the American Chemical Society, 47(11), 2634–2636. Link

-

Ford-Moore, A. H. (1949).[1] Divinyl sulphone and allied compounds.[1][4][5] Journal of the Chemical Society, 2433–2440. Link

-

Heyna, J., & Schumacher, W. (1950).[6] Dyes containing a vinyl sulfone.[3][4][5][7] U.S. Patent 2,657,205. Link

-

Porath, J., & Fornstedt, N. (1970). Group fractionation of plasma proteins on dipolar ion exchangers. Journal of Chromatography A, 51, 479–489. Link

-

Hale, J. E., et al. (2004). Divinyl sulfone as a postdigestion modifier for enhancing the a1 ion in MS/MS and postsource decay. Analytical Chemistry, 76(14), 4023–4026. Link

Sources

- 1. 512. Divinyl sulphone and allied compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. encyclopedia.com [encyclopedia.com]

- 3. Divinyl sulfone as a postdigestion modifier for enhancing the a(1) Ion in MS/MS and postsource decay: potential applications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. History of reactive dye | The Lawyers & Jurists [lawyersnjurists.com]

- 6. US2657205A - Dyes containing a vinyl sulfone - Google Patents [patents.google.com]

- 7. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]

"understanding the electrophilicity of the vinyl sulfone moiety"

Topic: Understanding the Electrophilicity of the Vinyl Sulfone Moiety Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Developers

Executive Summary: The Renaissance of the Vinyl Sulfone

For decades, the vinyl sulfone moiety was viewed with skepticism in drug discovery—often dismissed as "too reactive" or a "pan-assay interference" risk. However, the modern resurgence of Targeted Covalent Inhibitors (TCIs) has rehabilitated this functional group, transforming it from a liability into a precision tool.

This guide dissects the vinyl sulfone’s electrophilicity not just as a chemical property, but as a tunable variable in ligand design. Unlike the ubiquitous acrylamide (found in drugs like ibrutinib or osimertinib), the vinyl sulfone offers a distinct electronic profile—higher intrinsic reactivity paired with unique hydrogen-bonding capabilities via the sulfone oxygens. Mastering this moiety allows researchers to target "hard-to-drug" cysteine proteases and kinases where milder warheads fail.

Electronic Structure & Mechanism

To control the vinyl sulfone, one must first understand the orbital physics driving its reactivity.

The Activation Mechanism

The vinyl sulfone consists of a vinyl group (

-

Inductive Withdrawal (-I): The sulfur atom, being highly oxidized, exerts a strong electron-withdrawing inductive effect, pulling electron density through the

-bond framework. -

Resonance Withdrawal (-M): The

group accepts

The Michael Addition Pathway

The reaction with biological nucleophiles (primarily cysteine thiolates,

Figure 1: The stepwise mechanism of thiol-Michael addition to a vinyl sulfone. The stability of the carbanion intermediate is the rate-determining factor.

Reactivity Profiling: Vinyl Sulfone vs. The World

In the "Goldilocks" zone of covalent warheads, vinyl sulfones sit at a higher energy tier than acrylamides.

Comparative Electrophilicity

Data indicates that unsubstituted vinyl sulfones react with glutathione (GSH) significantly faster than their acrylamide counterparts.

This higher intrinsic reactivity implies that vinyl sulfones do not always require a proximal catalytic residue (like a histidine base) to activate the cysteine, whereas acrylamides often rely on specific protein geometry to facilitate the reaction.

| Warhead Type | Intrinsic Reactivity | Reversibility | Primary Application |

| Acrylamide | Low to Moderate | Irreversible | Kinase Inhibitors (EGFR, BTK) |

| Vinyl Sulfone | High | Irreversible (mostly) | Cysteine Proteases, Trypanosomal targets |

| Vinyl Sulfonamide | Moderate | Tunable | Probes, specialized inhibitors |

| Fumarate | Moderate | Reversible | Keap1 targeting (Tecfidera) |

The "Irreversibility" Debate

Classically, vinyl sulfones are treated as irreversible suicide inhibitors. However, recent studies suggest that steric bulk at the

Biological Application: Drug Design Strategy

Targeting Cysteine Proteases

Vinyl sulfones have found their greatest success in targeting cysteine proteases (e.g., Cathepsins, Rhodesain). The sulfone oxygens can mimic the hydration shell of a peptide bond, allowing the inhibitor to dock seamlessly into the active site before the warhead snaps shut on the catalytic cysteine.

Case Study: K11777 (Selancapavir)

-

Target: Cruzain (essential protease in Trypanosoma cruzi).[3]

-

Mechanism: The vinyl sulfone warhead irreversibly alkylates the catalytic Cys25.

-

Selectivity: Achieved not by the warhead (which is reactive), but by the peptidomimetic scaffold (phenylalanine-homophenylalanine) that fits the P1/P2 pockets of the enzyme.

Tuning Selectivity

Since the vinyl sulfone is inherently "hot," specificity must be engineered via non-covalent binding affinity (

Figure 2: The iterative workflow for optimizing vinyl sulfone inhibitors.

Experimental Protocols

To validate the safety and efficacy of a vinyl sulfone lead, you must quantify its reactivity.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity and plasma stability half-life (

-

Preparation: Prepare a 10 mM stock of the vinyl sulfone compound in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

-

Incubation: Mix compound and GSH in PBS to a final concentration of 50 µM (compound) and 500 µM (GSH) (1:10 ratio ensures pseudo-first-order kinetics). Include an internal standard (e.g., caffeine).

-

Sampling: Incubate at 37°C. Aliquot samples at

minutes. -

Quenching: Quench aliquots immediately with 1% formic acid/acetonitrile to stop the reaction.

-

Analysis: Analyze via UHPLC-MS. Monitor the disappearance of the parent peak

and the appearance of the adduct -

Calculation: Plot

vs. time. The slope is-

Target: Ideally,

mins for systemic drugs to avoid rapid clearance by liver GSH.

-

Protocol B: Determination

Purpose: To measure the efficiency of covalent enzyme inhibition.

-

Setup: Incubate enzyme with varying concentrations of inhibitor

for different time points ( -

Measurement: At each time point, dilute an aliquot into a solution containing a fluorogenic substrate and measure residual enzyme activity (

). -

Data Fitting: Plot

vs. time to get -

Kitz-Wilson Plot: Plot

vs.- : Maximum rate of inactivation (covalent bond formation).

- : Reversible binding constant (affinity).

References

-

Mechanism of Michael Addition

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Link

-

-

Reactivity Comparison (VS vs Acrylamide)

-

Drug Development & Case Studies

-

Experimental Protocols

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemjam.com [chemjam.com]

- 3. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]

- 4. GSH Reactivity Assay | Domainex [domainex.co.uk]

- 5. Vinyl Sulfones - Enamine [enamine.net]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

"bis(vinylsulfonyl)ethane as a bifunctional organic compound"

The following is an in-depth technical guide on 1,2-bis(vinylsulfonyl)ethane (BVS) , designed for researchers and drug development professionals.

A Bifunctional Cysteine-Reactive Crosslinker for Proteomics and Material Science

Executive Summary

1,2-Bis(vinylsulfonyl)ethane (BVS) is a homobifunctional alkylating agent characterized by two electron-deficient vinyl sulfone groups separated by an ethylene spacer. Unlike its shorter, more volatile analog divinyl sulfone (DVS), BVS offers a defined spatial separation (~6-8 Å) and solid-state stability, making it a superior choice for controlled bioconjugation and hydrogel fabrication.

This compound functions primarily as a "double Michael acceptor," targeting nucleophilic cysteine thiols to form stable thioether bonds. Its resistance to hydrolytic degradation—a common failure mode in maleimide chemistries—renders BVS critical for developing stable antibody-drug conjugates (ADCs), "footprinting" protein interactions, and engineering long-lasting hydrogel scaffolds.

Chemical Architecture & Reactivity

Structural Properties

The BVS molecule consists of a flexible ethyl core flanked by two vinyl sulfone moieties. The sulfone group (

| Property | Specification |

| IUPAC Name | 1,2-bis(ethenylsulfonyl)ethane |

| CAS Number | 39690-70-5 |

| Formula | |

| Molecular Weight | 226.27 g/mol |

| Physical State | Crystalline Solid (mp: 49–52 °C) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water |

| Reactivity Class | Michael Acceptor (Soft Electrophile) |

Mechanism of Action: Double Michael Addition

The reaction proceeds via a nucleophilic attack by a thiolate anion (Protein-S⁻) on the

Figure 1: Mechanism of Thiol-Michael Addition to BVS

Caption: The reaction initiates with the deprotonation of cysteine, followed by nucleophilic attack on the vinyl sulfone β-carbon.

Comparative Analysis: BVS vs. Alternatives

BVS occupies a specific niche where stability and spacer length are paramount. Unlike maleimides, which can undergo retro-Michael addition or ring hydrolysis, vinyl sulfones form permanent linkages.

| Feature | 1,2-Bis(vinylsulfonyl)ethane (BVS) | Divinyl Sulfone (DVS) | Bismaleimidoethane (BMOE) |

| Linker Length | ~8.0 Å (Flexible Ethyl) | ~5.0 Å (Rigid) | ~8.0 Å (Rigid/Flexible) |

| Stability | High (Irreversible) | High (Irreversible) | Moderate (Ring Hydrolysis) |

| Selectivity | Cysteine (pH > 7.0) | Cysteine/Lysine/His | Cysteine (pH 6.5–7.5) |

| Toxicity | High (Alkylating agent) | Extreme (Volatile/Blister agent) | Moderate |

| Physical Form | Solid (Easy handling) | Liquid (Fume hood critical) | Solid |

Synthesis Protocol

Note: This protocol describes the synthesis via the oxidation-elimination route, avoiding direct handling of mustard gas analogs.

Phase 1: Precursor Synthesis

Target: 1,2-Bis(2-hydroxyethylsulfonyl)ethane

-

Reagents: 1,2-Bis(2-hydroxyethylthio)ethane (10 mmol), Hydrogen Peroxide (30%), Acetic Acid.

-

Procedure:

-

Dissolve 1,2-bis(2-hydroxyethylthio)ethane in glacial acetic acid.

-

Add excess

dropwise at 0°C. -

Reflux for 2 hours to ensure complete oxidation of sulfide to sulfone.

-

Precipitate the product by cooling and adding ice-cold water.

-

Validation: Check IR for strong sulfone peaks (~1130, 1300 cm⁻¹).

-

Phase 2: Dehydration to BVS

Target: 1,2-Bis(vinylsulfonyl)ethane

-

Reagents: Precursor from Phase 1, Thionyl Chloride (

) or -

Procedure:

-

Step A (Activation): React the sulfonyl-diol with

in DCM to convert hydroxyls to chlorides (forming the bis-chloroethyl intermediate). -

Step B (Elimination): Add

(2.5 eq) slowly at 0°C to induce E2 elimination. -

Stir at room temperature for 4 hours.

-

Filter salts and concentrate the filtrate.

-

Purification: Recrystallize from ethanol/water.

-

Yield: Expect ~60-75%.

-

Characterization: ¹H NMR (CDCl₃):

6.8 (dd, vinyl), 6.4 (d, vinyl), 6.1 (d, vinyl), 3.4 (s, ethyl linker).

-

Application 1: Proteomics & Protein Crosslinking

BVS is utilized to map protein-protein interactions (PPIs) by locking interacting domains that contain cysteine residues within 8 Å.

Experimental Workflow

Figure 2: Protein Crosslinking Workflow

Caption: Step-by-step workflow for crosslinking protein complexes using BVS.

Detailed Protocol

-

Preparation: Dissolve BVS in DMSO to create a 50 mM stock solution. (Freshly prepared is preferred).

-

Reduction: Treat protein samples with TCEP (1 mM) to reduce disulfide bonds if mapping free cysteines. Remove TCEP via desalting column if necessary (though BVS tolerates TCEP better than maleimides).

-

Incubation:

-

Dilute protein to 1 mg/mL in PBS (pH 7.5–8.0). Note: pH < 7.0 significantly slows reaction.

-

Add BVS to a final concentration of 0.5–1.0 mM (approx. 20-fold excess over protein thiols).

-

Incubate at 25°C for 30–60 minutes.

-

-

Quenching: Stop reaction by adding DTT (final 10 mM) or Tris buffer (pH 8.5, high concentration) if analyzing by SDS-PAGE.

-

Analysis: Digest with trypsin and analyze via LC-MS/MS to identify crosslinked peptides (mass shift = +226.27 Da).

Application 2: Hydrogel Fabrication

BVS is an ideal crosslinker for thiol-functionalized polymers (e.g., PEG-SH, Hyaluronic Acid-SH) due to the stability of the sulfone linkage in vivo.

Protocol: PEG-BVS Hydrogel

-

Polymer A: 4-arm PEG-Thiol (10 kDa), 10% w/v in PBS (pH 7.4).

-

Crosslinker B: BVS, dissolved in minimal DMSO and diluted into PBS (pH 7.4).

-

Mixing:

-

Calculate stoichiometry to achieve a 1:1 ratio of Vinyl Sulfone : Thiol groups.

-

Mix Polymer A and Crosslinker B rapidly.

-

-

Gelation:

-

Gelation occurs within 5–20 minutes at 37°C depending on pH.

-

Optimization: Increase pH to 8.0 for faster gelation (<2 mins).

-

-

Purification: Swell gel in excess PBS for 24 hours to remove unreacted small molecules.

Safety & Handling

-

Hazard: BVS is a potent alkylating agent. It can irreversibly modify DNA and proteins.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

-

Inhalation: Handle all solids and high-concentration solutions in a fume hood.

-

Deactivation: Spills should be treated with 10% NaOH or excess thiols (e.g., glutathione) to quench the vinyl groups before disposal.

References

-

Synthesis & Chemistry: BenchChem. "Bis(vinylsulfonyl)ethane | 39690-70-5".[1] 2[3][4][5][6][7][8][9][10][11][12]

-

Comparative Toxicity: Morano, K. A., et al. "Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate..." Chemical Research in Toxicology, 2011. 13[3][5][6][7][8][10][11][12]

-

Hydrogel Applications: Shimojo, et al. "The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid." J. Braz. Chem. Soc., 2015. 14[3][4][5][6][7][8][9][10][11][12][15][16]

-

Cysteine Bioconjugation: "Fast Cysteine Bioconjugation Chemistry." PMC - NIH. 17[3][5][6][7][8][10][11][12]

-

Photographic Applications: "Silver halide light-sensitive photographic material." EP0337490A2. 18[3][4][5][6][7][8][10][11][12]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound | 39690-70-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2021020005A1 - Alkali metal electrode treatment agent, electrolytic solution for alkali metal secondary battery, alkali metal electrode, alkali metal secondary battery, and module - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparation method of bis (vinylsulphonyl) methane (2020) | Xia Xingjin [scispace.com]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Oxidation of cysteine-rich proteins during gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]

- 17. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EP0337490A2 - Silver halide light-sensitive photographic material - Google Patents [patents.google.com]

"historical context of bis(vinylsulfonyl) compounds in industry"

Title: The Industrial Evolution of Bis(vinylsulfonyl) Compounds: From Textile Fixation to Precision Biotherapeutics

Abstract This technical guide explores the trajectory of bis(vinylsulfonyl) compounds, tracing their origins from the high-tonnage textile industry of the 1950s to their current status as critical reagents in proteomics and antibody-drug conjugates (ADCs). Unlike the rapid, often hydrolytically unstable maleimides, vinyl sulfones offer tunable reactivity controlled by pH, governed by Hard-Soft Acid-Base (HSAB) theory. This document provides synthesis protocols, kinetic data, and mechanistic insights for researchers leveraging these electrophiles for cross-linking and conjugation.

Part 1: The Chemical Foundation

The utility of bis(vinylsulfonyl) compounds rests on the vinyl sulfone (VS) group (

Mechanism of Action:

The reaction is a conjugate addition (Michael addition). In biological contexts, the nucleophile is typically a thiolate anion (

-

Selectivity: At physiological pH (7.0–7.5), vinyl sulfones are highly selective for thiols over amines. Amine modification generally requires pH > 9.0.

-

Stability: Unlike maleimides, which undergo ring hydrolysis leading to heterogeneous products, the thioether bond formed by vinyl sulfones is chemically stable in plasma, a critical attribute for modern ADCs.

Visualization: The Thiol-Michael Addition Pathway

Caption: Kinetic pathway of thiol-Michael addition to vinyl sulfone. The rate-limiting step is often the nucleophilic attack of the thiolate anion.

Part 2: The Three Industrial Eras

Era I: The Textile Revolution (1950s)

The journey began with Hoechst AG in Germany. In 1949, researchers patented the first vinyl sulfone precursors, launching them commercially in 1957 under the brand Remazol .

-

Compound: Sulfatoethyl sulfone (a precursor that generates vinyl sulfone in situ under alkaline dyeing conditions).

-

Application: Covalent fixation of dyes to cellulosic fibers (cotton). The hydroxyl groups of cellulose act as nucleophiles at high pH (pH 10–12), forming stable ether bonds.

-

Significance: This was the first industrial-scale use of the VS mechanism, proving its stability and scalability.

Era II: Materials Science & Hydrogels (1980s–2000s)

As biotechnology matured, Divinyl Sulfone (DVS) became a standard cross-linker for polysaccharides, particularly Hyaluronic Acid (HA) .

-

Application: Dermal fillers and viscosupplements.

-

Process: DVS cross-links HA chains via their hydroxyl groups.[2][3] The reaction is run at high pH (>11) to generate alkoxide nucleophiles.

-

Control: By manipulating the DVS:HA ratio and pH, manufacturers can tune the "swelling ratio" and degradation profile of the hydrogel.

Era III: Precision Therapeutics (2010s–Present)

The current era focuses on Bis(vinylsulfonyl) linkers for Antibody-Drug Conjugates (ADCs).

-

Problem: Traditional maleimide linkers often undergo "retro-Michael" reactions or hydrolysis, releasing the toxic payload prematurely in the blood.

-

Solution: Bis(vinylsulfonyl)piperazines and Bis(vinylsulfonyl)methane (BVSM) are used to "re-bridge" interchain disulfides in antibodies. This stabilizes the antibody structure after reduction and provides a linkage that is stable in human plasma.

Visualization: Industrial Evolution

Caption: The transition of vinyl sulfone chemistry from bulk textile manufacturing to high-value biomedical applications.

Part 3: Technical Deep Dive

Comparative Kinetics: Vinyl Sulfone vs. Maleimide

Researchers must choose the correct electrophile based on the required reaction speed and stability. The following table summarizes the trade-offs.

| Feature | Maleimide | Vinyl Sulfone | Implications for Drug Design |

| Reaction Rate ( | Very Fast ( | Moderate ( | VS requires longer reaction times or higher concentrations. |

| Selectivity (pH 7.5) | High (Thiol > Amine) | Very High (Thiol >>> Amine) | VS is less likely to accidentally label surface lysines. |

| Hydrolytic Stability | Poor (Ring opening occurs) | Excellent (Stable in water) | VS conjugates do not degrade during long-term storage or circulation. |

| Reversibility | Reversible (Retro-Michael) | Irreversible | VS payloads stay attached; Maleimides can transfer to serum albumin. |

Experimental Protocol: Synthesis of Bis(vinylsulfonyl)methane (BVSM)

Note: This protocol is adapted from modern dehydration methods which avoid the use of toxic Vesicants like pure divinyl sulfone gas.[4]

Objective: Synthesis of BVSM (CAS: 3278-22-6) for use as a rigid cross-linker.

Reagents:

-

Bis(2-hydroxyethyl sulfonyl)methane (Precursor)[4]

-

Strong Acid Dehydrating Agent (e.g.,

or catalyzed -

Inhibitor: Hydroquinone (to prevent polymerization)[4]

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 10 mmol of bis(2-hydroxyethyl sulfonyl)methane in 50 mL of anhydrous solvent. Add 0.1% w/w Hydroquinone.

-

Dehydration: Add the dehydrating agent slowly at

under nitrogen atmosphere. -

Reflux: Heat the mixture to reflux (

for DCM, higher for Toluene) for 4–6 hours. Monitor TLC for the disappearance of the diol. -

Quenching: Cool to room temperature. Pour the reaction mixture onto crushed ice to quench the acid.

-

Extraction: Extract the aqueous layer three times with DCM. Combine organic layers.

-

Purification: Wash with saturated

and brine. Dry over -

Crystallization: Concentrate the solvent. Recrystallize from ethanol/water to obtain BVSM as white crystals (mp

).

Validation:

-

(CDCl

References

-

Huang, R., et al. (2020). Bis(vinylsulfonyl)piperazines as efficient linkers for highly homogeneous antibody-drug conjugates. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Morpurgo, M., et al. (1996). Covalent modification of proteins with vinyl sulfone-PEG. Bioconjugate Chemistry. Retrieved from [Link]

-

Dyes and Pigments. (2025). Vinyl Sulfone Dyes: A Cost-Effective Solution for Dyeing Cotton Fabrics. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Bis(vinylsulfonyl)ethane (BVS) in 3D Bioprinting

Executive Summary

Bis(vinylsulfonyl)ethane (BVS) (CAS: 39690-70-5) represents a distinct class of homobifunctional crosslinkers utilizing Michael-type addition chemistry. Unlike the more common but highly volatile and toxic Divinyl Sulfone (DVS), BVS offers a reduced vapor pressure profile while maintaining the highly specific reactivity of vinyl sulfone groups toward nucleophiles (thiols and amines).

In 3D bioprinting, BVS is utilized to fabricate step-growth polymer networks that exhibit superior homogeneity compared to chain-growth (radical) systems. This guide details the application of BVS for crosslinking protein-based bioinks (Gelatin, Collagen) and thiol-modified synthetic polymers (PEG-SH), focusing on tunable gelation kinetics that allow for excellent layer adhesion and cytocompatibility.

Chemistry & Mechanism

The BVS Advantage

BVS contains two electron-deficient vinyl groups activated by adjacent sulfone moieties, separated by an ethyl spacer. This structure facilitates a spontaneous Michael Addition reaction with nucleophiles found in biological tissues.

-

Selectivity: Reacts preferentially with thiols (-SH) at physiological pH (7.4) and amines (-NH2) at slightly elevated pH (8.0–8.5).

-

No Radical Initiators: Unlike methacrylates (GelMA), BVS crosslinking does not require UV light or photoinitiators (e.g., LAP, Irgacure), eliminating free-radical induced cellular damage.

-

Tunable Kinetics: The reaction rate is strictly pH-dependent, allowing the "pot life" of the bioink to be engineered for extrusion.

Reaction Pathway

The crosslinking mechanism involves the nucleophilic attack of a lysine residue (on gelatin) or a cysteine residue onto the

Figure 1: Mechanism of this compound crosslinking via Michael Addition.

Material Preparation & Bioink Formulation[1][2][3]

Reagent Sourcing & Safety

-

Reagent: 1,2-Bis(vinylsulfonyl)ethane (MW: 210.27 g/mol ).

-

Solubility: Soluble in water (warm), DMSO, and DMF.

-

Safety Note: While less volatile than DVS, BVS is an alkylating agent. Handle with gloves in a fume hood. Inactivate spills with high pH thiol solutions (e.g., glutathione or cysteine).

Protocol: BVS-Gelatin Bioink (In-Situ Crosslinking Strategy)

This protocol relies on a "pre-reaction" strategy where the viscosity increases over time, or a "post-printing" strategy where the printed construct is immersed in the crosslinker. The most robust method for bioprinting is Post-Printing Diffusion or Dual-Syringe Mixing .

Method A: Post-Printing Crosslinking (High Fidelity) Best for: Complex geometries requiring high shape fidelity during printing.

Materials:

-

Bioink Base: 10% (w/v) Gelatin (Type A, 300 Bloom) in PBS.

-

Thickener (Optional): 1% Alginate or Nanocellulose (to support viscosity before crosslinking).

-

Crosslinking Bath: 0.5% - 1.0% (w/v) BVS in PBS (pH 8.0).

Step-by-Step:

-

Bioink Preparation: Dissolve Gelatin in PBS at 50°C. If using Alginate, mix thoroughly.

-

Printing: Load into a temperature-controlled printhead (set to 25–27°C). The gelatin should be in a semi-solid "paste" state (physical gelation) to hold shape.

-

Deposition: Print the structure onto a cooled bed (10°C) to thermally lock the geometry.

-

Crosslinking:

-

Prepare the BVS solution (dissolve BVS in warm PBS, then cool to RT).

-

Submerge the printed construct in the BVS bath for 30–60 minutes.

-

Note: The BVS diffuses into the hydrogel and reacts with Lysine residues.

-

-

Quenching: Wash constructs 3x with sterile PBS containing 10 mM Glycine or Cysteine to quench unreacted vinyl sulfone groups.

Method B: Dual-Syringe Mixing (Active Crosslinking) Best for: Homogeneous crosslinking and larger constructs.

Materials:

-

Syringe 1: 10% Gelatin + Cell Pellet (pH 7.4).

-

Syringe 2: BVS solution in PBS (pH 8.5).

-

Mixing: Static mixer (e.g., 1:10 ratio or 1:1 ratio depending on concentration).

Step-by-Step:

-

Calculate BVS concentration to achieve a 5:1 to 10:1 Molar Ratio of Vinyl Sulfone to Amine groups (Gelatin Type A has ~0.3 mmol amines/g).

-

Extrude through a static mixer. The pH shift to 8.0 upon mixing triggers the reaction.

-

Gelation Time: Tunable between 5–30 minutes based on pH. Print immediately.

3D Bioprinting Parameters

The following parameters are optimized for a pneumatic extrusion bioprinter (e.g., CELLINK BIO X, Allevi).

| Parameter | Value | Rationale |

| Nozzle Diameter | 200 µm - 400 µm (22G - 27G) | Larger nozzles prevent shear stress on cells; smaller nozzles require higher pressure. |

| Printhead Temp | 24°C - 28°C | Maintains gelatin in a viscous, shear-thinning state (physical gelation window). |

| Bed Temp | 10°C - 15°C | Ensures rapid thermal setting of gelatin prior to chemical crosslinking. |

| Print Speed | 5 - 15 mm/s | Slower speeds allow for better layer fusion in viscous inks. |

| Extrusion Pressure | 80 - 150 kPa | Depends on ink viscosity; adjust to achieve a continuous filament. |

| Crosslinking Time | 30 - 60 mins (Immersion) | Allows full diffusion of BVS (approx 1mm depth per 15 mins). |

Experimental Validation & Characterization

Mechanical Testing (Rheology)

To validate the crosslinking efficiency, perform oscillatory rheology.

-

Protocol: Cast 8mm discs of BVS-Gelatin.

-

Test: Time sweep (1 Hz, 1% strain) at 37°C.

-

Expected Result: Storage Modulus (

) should plateau between 1 kPa and 10 kPa depending on BVS concentration. Unlike physical gelatin gels,

Cytotoxicity & Biocompatibility

BVS is an alkylating agent; unreacted groups are toxic. Quenching is mandatory.

-

Assay: Live/Dead staining (Calcein AM / EthD-1) at Day 1, 3, and 7.

-

Control: Compare against Glutaraldehyde (toxic positive control) and Enzymatic (mTG) crosslinking (negative control).

-

Expectation: >90% viability after proper quenching (Glycine wash).

Degradation Profile

BVS crosslinks (thioether/amine bonds) are chemically stable but the protein backbone is susceptible to enzymatic degradation (collagenase).

-

Experiment: Incubate constructs in PBS with 2 U/mL Collagenase.

-

Measurement: Weigh mass loss over 24-48 hours. BVS crosslinking significantly extends degradation time compared to uncrosslinked gelatin.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Clogging in Nozzle | Pre-crosslinking in nozzle (Method B) | Lower the pH of the bioink to 7.0 to slow reaction; Increase print speed. |

| Structure Collapse | Insufficient thermal gelation | Lower bed temperature; Increase printhead viscosity (lower temp). |

| Cell Death | Residual unreacted BVS | Increase washing steps with Glycine/Cysteine buffer; Verify pH is neutral after wash. |

| Weak Gel | Low crosslinking density | Increase BVS concentration; Ensure pH is > 7.5 during the crosslinking phase. |

Workflow Visualization

Figure 2: Step-by-step workflow for post-printing crosslinking of gelatin constructs using BVS.

References

-

Hellio-Serughetti, D., & Djabourov, M. (2006). Gelatin Hydrogels Cross-Linked with Bis(vinylsulfonyl)methane (BVSM): 1. The Chemical Networks. Langmuir. Retrieved from [Link]

-

Rao, E. N., et al. (2024). Injectable, in-situ forming, tunable, biocompatible gelatin hydrogels for biomedical applications.[1] International Journal of Biological Macromolecules. Retrieved from [Link]

-

LookChem. (n.d.). Cas 39690-70-5, this compound.[][3] Retrieved from [Link]

Sources

Application Note: Synthesis of Biocompatible Hydrogels via Thiol-Michael Addition using Bis(vinylsulfonyl)ethane (BVS)

Executive Summary

This application note details the protocol for synthesizing high-fidelity, biocompatible hydrogels using bis(vinylsulfonyl)ethane (BVS) as a homobifunctional crosslinker. Unlike its highly toxic analog divinyl sulfone (DVS), BVS offers a safer handling profile while maintaining the exceptional reactivity of the vinyl sulfone group toward nucleophiles.

The synthesis relies on the Thiol-Michael Addition , a "click" chemistry reaction that proceeds rapidly at physiological pH without the need for cytotoxic UV initiators or free-radical generation. This method is particularly optimized for encapsulating sensitive biological cargo (stem cells, growth factors) and creating long-term stable scaffolds for tissue engineering.

Key Advantages of BVS System

-

Physiological Reaction: Gelation occurs at pH 7.0–7.4 and 37°C.

-

** hydrolytic Stability:** The resulting thioether-sulfone linkage is far more stable in vivo than the ester linkages formed by acrylate-based hydrogels (e.g., PEG-DA).

-

Cytocompatibility: BVS lacks the high volatility of DVS, reducing inhalation risks and cellular toxicity during the crosslinking window.

Scientific Foundation & Mechanism

The Thiol-Vinyl Sulfone Michael Addition

The core mechanism is the step-growth polymerization between a multi-arm thiolated polymer (the backbone) and the electron-deficient double bonds of BVS (the crosslinker).

The sulfone group (

Reaction Kinetics:

Chemical Pathway Diagram

Figure 1: Mechanism of Thiol-Michael Addition between a thiolated polymer backbone and this compound.

Materials & Equipment

Reagents

| Reagent | Grade/Spec | Purpose |

| This compound (BVS) | >98% Purity | Crosslinker (Electrophile) |

| Thiolated Hyaluronic Acid (HA-SH) | 100-500 kDa, DS ~40% | Polymer Backbone (Nucleophile) |

| PBS / HEPES Buffer | 100mM, pH 7.4 | Reaction Medium |

| TCEP-HCl | Reducing Agent | Prevents disulfide formation in stock |

| NaOH / HCl | 1M | pH Adjustment |

Equipment

-

Rheometer (Parallel plate geometry) for gel point determination.

-

Positive displacement pipettes (viscous solutions).

-

Teflon or Silicon molds (non-stick).

Experimental Protocols

Pre-Protocol: Stock Preparation

Critical Step: Thiol groups oxidize to disulfides in air. Always prepare fresh or reduce prior to use.

-

Polymer Stock: Dissolve HA-SH in PBS (pH 7.4) at 2.0% (w/v).

-

Quality Control: If the solution is cloudy or gels spontaneously, treat with 10mM TCEP for 30 mins, then dialyze or use a desalting column to remove TCEP.

-

-

BVS Crosslinker Stock: Dissolve BVS in PBS to create a 10% (w/v) stock solution.

-

Note: BVS is sparingly soluble in cold water. Warm to 37°C and vortex to fully dissolve.

-

Protocol: Hydrogel Fabrication (Cell-Free)

This protocol targets a 1.5% (w/v) final polymer concentration with a 1:1 Thiol:Vinyl Sulfone molar ratio .

-

Calculate Stoichiometry:

-

Determine moles of thiol:

. -

Calculate required BVS:

(Since BVS is bifunctional).

-

-

Mixing (The "Fast" Phase):

-

Pipette

of HA-SH solution into a microcentrifuge tube. -

Add required volume of BVS stock (calculated in step 1).

-

Add PBS to reach final volume

.

-

-

Homogenization:

-

Vortex gently for 5 seconds. Avoid introducing bubbles.

-

-

Casting:

-

Immediately pipette mixture into molds (e.g., 50µL discs).

-

-

Gelation:

-

Incubate at 37°C in a humidified chamber.

-

Gel Point: Typically 10–20 minutes at pH 7.4.

-

Protocol: Cell Encapsulation (Live Cells)

Modification for cell survival.

-

Pellet cells (e.g., MSCs) and resuspend them in the Polymer Stock (HA-SH) before adding the crosslinker.

-

Add BVS stock to the Cell-Polymer suspension.

-

Mix gently (pipette up and down) to avoid shear stress.

-

Cast immediately.

-

Allow 15 minutes for gelation, then overlay with cell culture media.

Characterization & Validation

Rheological Validation

To verify the network formation, perform an oscillatory time sweep.

-

Instrument: Rheometer (e.g., TA Instruments DHR-2).

-

Settings: 1% Strain, 1 Hz Frequency, 37°C.

-

Procedure: Load the liquid precursor mixture onto the plate immediately after mixing. Lower head.[1] Seal with mineral oil to prevent evaporation.

Typical Data Output:

| Time (min) | G' (Storage Modulus) | G'' (Loss Modulus) | Phase Angle (

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for BVS hydrogel fabrication.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Gelation | Oxidized Thiols | Treat polymer with TCEP; verify -SH content via Ellman's Assay. |

| Gelation too fast (<1 min) | pH too high | Lower buffer pH to 7.0 or 6.8 to slow the Michael Addition. |

| Gelation too slow (>60 min) | pH too low | Increase buffer pH to 7.6 or 8.0. |

| Soft/Weak Gel | Hydrolysis of BVS | BVS stock must be fresh; vinyl sulfones are stable but can degrade over long storage in water. |

| Cell Death | Local pH spike | Ensure BVS stock is buffered; do not add unbuffered NaOH to adjust pH in presence of cells. |

References

-

Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials, 26(1), 724-744. Link

-

Yu, Y., & Chau, Y. (2012). "One-step click chemistry synthesis of hydrogels with tunable mechanical properties." Journal of Polymer Science Part A, 50(10). (Demonstrates Vinyl Sulfone kinetics). Link

-

Zhu, J. (2010). "Bioactive modification of poly(ethylene glycol) hydrogels for tissue engineering." Biomaterials, 31(17), 4639-4656. (Discusses VS vs Acrylates). Link

-

Morales-Sanfrutos, J., et al. (2010). "Divinyl sulfone cross-linked hyaluronic acid hydrogels." Acta Biomaterialia. (Foundational text on Sulfone chemistry in HA). Link

-

Hoyle, C. E., & Bowman, C. N. (2010). "Thiol–Ene Click Chemistry."[2][1][3] Angewandte Chemie International Edition, 49(9), 1540-1573. Link

Sources

- 1. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]